molecular formula C17H32N2OSn B1660176 Tributyl-(5-methoxypyrimidin-2-yl)stannane CAS No. 727388-71-8

Tributyl-(5-methoxypyrimidin-2-yl)stannane

Cat. No.: B1660176
CAS No.: 727388-71-8
M. Wt: 399.2
InChI Key: UZWPLISEEGWAEA-UHFFFAOYSA-N
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Description

Tributyl-(5-methoxypyrimidin-2-yl)stannane is an organotin compound that has gained attention in the field of organic synthesis. It is known for its utility in various chemical reactions, particularly in Stille cross-coupling reactions, which are used to form carbon-carbon bonds. The compound’s structure consists of a stannane (tin) atom bonded to a 5-methoxypyrimidin-2-yl group and three butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl-(5-methoxypyrimidin-2-yl)stannane typically involves the reaction of 5-methoxypyrimidine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The general reaction scheme is as follows:

5-methoxypyrimidine+tributyltin chloridebaseThis compound+HCl\text{5-methoxypyrimidine} + \text{tributyltin chloride} \xrightarrow{\text{base}} \text{this compound} + \text{HCl} 5-methoxypyrimidine+tributyltin chloridebase​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl-(5-methoxypyrimidin-2-yl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The stannane group can be replaced by other groups through nucleophilic substitution.

    Oxidation Reactions: The tin atom can be oxidized to higher oxidation states.

    Coupling Reactions: It is widely used in Stille cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Coupling Reactions: Palladium catalysts are commonly used in Stille cross-coupling reactions, with conditions including the use of a base and an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille cross-coupling reactions, the product is typically a new carbon-carbon bond between the pyrimidine ring and another organic group.

Scientific Research Applications

Tributyl-(5-methoxypyrimidin-2-yl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Tributyl-(5-methoxypyrimidin-2-yl)stannane in chemical reactions involves the formation of a reactive intermediate, which then undergoes further transformations. In Stille cross-coupling reactions, the tin atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl-(5-methylpyridin-2-yl)stannane
  • Tributyl-(6-methoxypyridin-2-yl)stannane
  • Tributyl-(2-pyridyl)stannane

Uniqueness

Tributyl-(5-methoxypyrimidin-2-yl)stannane is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different properties compared to similar compounds.

Properties

IUPAC Name

tributyl-(5-methoxypyrimidin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWPLISEEGWAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279205
Record name 5-Methoxy-2-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727388-71-8
Record name 5-Methoxy-2-(tributylstannyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727388-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-(tributylstannyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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